Dcp-LA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DCP-LA has a wide range of scientific research applications:

Mecanismo De Acción

DCP-LA exerts its effects primarily through the activation of protein kinase C epsilon. It binds to the phosphatidylserine binding site on protein kinase C epsilon, leading to its activation in the absence of phosphatidylserine and diacylglycerol . This activation results in the stimulation of various downstream signaling pathways, including the inhibition of caspase-3 and caspase-9, which are involved in apoptosis .

Safety and Hazards

Dcp-LA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Análisis Bioquímico

Biochemical Properties

Dcp-LA plays a crucial role in biochemical reactions by selectively activating protein kinase C epsilon. This activation is achieved with a greater than seven-fold potency compared to other protein kinase C isoforms such as protein kinase C alpha, beta I, beta II, gamma, delta, mu, eta, and zeta . This compound interacts with protein kinase C epsilon by binding to the phosphatidylserine binding site, which is essential for the enzyme’s activation . Additionally, this compound has been shown to stimulate the release of neurotransmitters such as glutamate, dopamine, and serotonin in rat brain slices, indicating its involvement in neurotransmission .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound decreases intracellular levels of amyloid-beta, a peptide associated with Alzheimer’s disease . This compound also promotes the translocation of the serotonin receptor to the cell surface, enhancing serotonin release and improving depression-like behavior in mice subjected to restraint stress . Furthermore, this compound influences cell signaling pathways by activating protein kinase C epsilon, which plays a role in regulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protein kinase C epsilon. By binding to the phosphatidylserine binding site, this compound activates protein kinase C epsilon in the absence of phosphatidylserine and diacylglycerol . This activation leads to a cascade of downstream effects, including the stimulation of neurotransmitter release and the reduction of amyloid-beta levels . Additionally, this compound inactivates glycogen synthase kinase 3 beta by promoting its phosphorylation, which is associated with improved serotonergic neurotransmission and reduced depression-like behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its activity for extended periods . In in vivo studies, this compound has been shown to prevent synaptic loss and amyloid plaque formation in a transgenic mouse model of Alzheimer’s disease . These long-term effects suggest that this compound may have potential therapeutic applications for neurodegenerative disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 3 mg/kg, this compound has been shown to prevent synaptic loss and reduce escape latency in the Morris water maze, indicating improved cognitive function in a mouse model of Alzheimer’s disease . Higher doses may lead to toxic or adverse effects, although specific data on such effects are limited.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C epsilon. This interaction influences metabolic flux and metabolite levels by regulating the activity of protein kinase C epsilon . Additionally, this compound’s ability to inactivate glycogen synthase kinase 3 beta further impacts metabolic pathways related to serotonergic neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain . This compound’s ability to cross the blood-brain barrier and its subsequent distribution in the brain are critical for its effects on neurotransmission and cognitive function.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with protein kinase C epsilon and other binding proteins. These interactions direct this compound to specific cellular compartments, such as the plasma membrane and synaptic vesicles . The compound’s localization is essential for its activity and function, as it enables the targeted activation of protein kinase C epsilon and the modulation of neurotransmitter release.

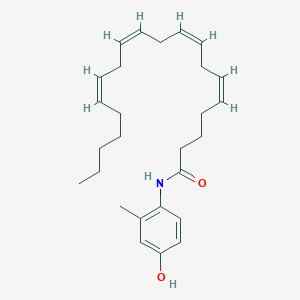

Métodos De Preparación

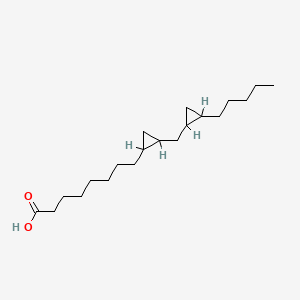

The synthesis of DCP-LA involves the derivatization of linoleic acid. The synthetic route typically includes the formation of cyclopropane rings instead of cis-double bonds present in linoleic acid . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired cyclopropane structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Análisis De Reacciones Químicas

DCP-LA undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the cyclopropane rings or other functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions on the cyclopropane rings or the octanoic acid chain.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

DCP-LA is unique in its selective activation of protein kinase C epsilon. Similar compounds include other linoleic acid derivatives and protein kinase C activators such as:

Linoleic acid: The parent compound of this compound, which does not have the same selective activation properties.

Protein kinase C activators: Compounds like phorbol esters that activate multiple protein kinase C isozymes but lack the selectivity for protein kinase C epsilon.

This compound’s uniqueness lies in its selective activation of protein kinase C epsilon, making it a valuable tool in the study of protein kinase C signaling pathways and potential therapeutic applications .

Propiedades

IUPAC Name |

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONYTTFKIUJZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432656 | |

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28399-31-7 | |

| Record name | DCP-LA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

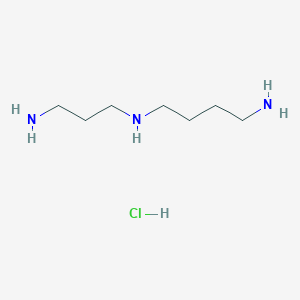

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)

![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)